6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and an isopropyl group at the 2nd position further defines its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in various biological effects such as cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with molecular targets like tubulin and CDK2 (cyclin-dependent kinase 2) highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the chlorine and isopropyl groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrazolopyridine system.
Uniqueness
6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is unique due to the presence of the chlorine atom and isopropyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-2-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-5-7-3-4-8(10)11-9(7)12-13/h3-6H,1-2H3 |
InChI Key |
GXGWIGLEXULKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=CC(=NC2=N1)Cl |
Origin of Product |
United States |
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